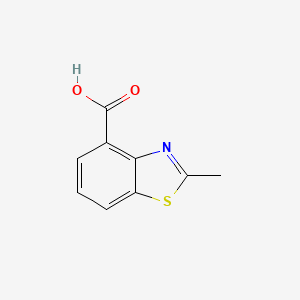

2-Methylbenzothiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVMGTFQDPAPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbon Dioxide Carboxylation Method

This method involves the direct carboxylation of benzothiazole derivatives using carbon dioxide. While specific literature on 2-methylbenzothiazole-4-carboxylic acid is limited, similar compounds can be synthesized using metal catalysts under high pressure and temperature conditions.

Synthesis via 2-Methylbenzothiazole Derivatives

A more indirect approach involves synthesizing 2-methylbenzothiazole derivatives first, followed by modification to introduce the carboxylic acid group. For instance, 2-methylbenzothiazole can be prepared using acetic anhydride and 2-aminothiophenol halides, as described in patent CN103232407B. However, the direct conversion of these derivatives to this compound requires additional steps, such as halogenation followed by carboxylation reactions.

Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Ester Hydrolysis | Simple reaction conditions, high yield potential | Limited availability of specific ester precursors |

| Carbon Dioxide Carboxylation | Environmentally friendly, uses CO2 as a reagent | Requires high pressure and temperature, catalysts may be expensive |

| Synthesis via Derivatives | Allows for diverse functionalization, scalable | Multi-step process, potential for lower overall yield |

Research Findings and Challenges

The synthesis of this compound poses several challenges, including the need for efficient catalysts and the difficulty in achieving high yields through direct carboxylation methods. Research is ongoing to develop more sustainable and cost-effective methods, such as using green solvents and optimizing reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methylbenzothiazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbenzothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits for neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and biological activities (where available):

Key Observations:

Positional Isomerism : The placement of substituents significantly impacts physicochemical properties. For example, 4-methylthiazole-2-carboxylic acid (thiazole core) is smaller and more polar than benzothiazole derivatives, influencing solubility and reactivity .

Functional Group Effects :

- Ester vs. Acid : Methyl esters (e.g., methyl 2-phenylthiazole-4-carboxylate) exhibit higher lipophilicity compared to carboxylic acids, affecting membrane permeability .

- Electron-Withdrawing Groups : The dioxo group in 4-methyl-2,2-dioxo-1H-benzothiazine-3-carboxylic acid increases polarity and acidity, correlating with its anti-inflammatory activity .

Biological Activity : Benzothiazine derivatives (e.g., 4-methyl-2,2-dioxo analogs) demonstrate moderate anti-inflammatory and potent analgesic effects, while data on benzothiazole analogs remain scarce .

This compound:

- Ester Hydrolysis : Alkaline hydrolysis of methyl esters (e.g., methyl 4-methylbenzothiazole-4-carboxylate) to yield carboxylic acids, as seen in benzothiazine systems .

- Substituted Anthranilic Acids : Starting with substituted anthranilic acids or methyl anthranilates to ensure regioselective sulfonylation and cyclization, avoiding isomer mixtures .

Physicochemical Properties

- Acidity : Carboxylic acid derivatives (pKa ~2–4) are more acidic than esters. For example, methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate has a predicted pKa of -0.88, indicating strong electron-withdrawing effects from the chloro group .

- Thermal Stability : Boiling points for methyl esters (e.g., ~350°C for methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate) suggest high thermal stability, advantageous for industrial applications .

Biological Activity

2-Methylbenzothiazole-4-carboxylic acid (MBTCA) is a compound within the benzothiazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the current understanding of MBTCA's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₉H₇N₁O₂S

- Molecular Weight : 195.22 g/mol

- Structure : The compound consists of a benzothiazole ring substituted with a carboxylic acid group at the 4-position and a methyl group at the 2-position.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MBTCA. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

MBTCA has been investigated for its potential as an anticancer agent. It exhibits cytotoxic effects on several cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.

Case Study:

A study evaluated the effects of MBTCA on human breast cancer cells (MCF-7). The results indicated that MBTCA reduced cell viability by approximately 50% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that MBTCA triggers apoptosis in these cells.

Antioxidant Activity

MBTCA also demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is critical in preventing cellular damage associated with various diseases.

Research Findings:

In vitro assays showed that MBTCA effectively increased the levels of endogenous antioxidants such as glutathione (GSH) and catalase (CAT) while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation.

The biological activity of MBTCA can be attributed to several mechanisms:

- Membrane Disruption : By integrating into bacterial membranes, MBTCA alters membrane permeability.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.

- Antioxidant Defense Activation : It enhances the body's natural antioxidant defenses against oxidative stress.

Q & A

Basic: What are the common synthetic routes for 2-methylbenzothiazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step procedures starting with intermediates like 4-aminobenzoic acid. For example, bromine and potassium thiocyanate in acidic conditions (0–5°C) can yield a benzothiazole core, followed by hydrolysis and methylation . Key factors include:

- Temperature control : Low temperatures (e.g., 0–5°C) minimize side reactions during cyclization .

- Reagent stoichiometry : Excess bromine may lead to over-substitution, reducing purity.

- Purification methods : Column chromatography or recrystallization is critical for isolating the carboxylic acid derivative.

Yields are often moderate (40–60%), highlighting the need for optimization in solvent choice (e.g., ethanol/water mixtures) and catalyst selection .

Basic: How is this compound characterized structurally, and what analytical methods resolve ambiguities?

Answer:

Structural confirmation relies on:

- 1H NMR spectroscopy : Identifies substituent positions via coupling patterns (e.g., methyl group at δ ~2.5 ppm) .

- LC-MS : Validates molecular weight ([M+H]+ expected for C10H9NO2S: 224.04) and detects impurities .

- Elemental analysis : Confirms C, H, N, S ratios within ±0.4% of theoretical values .

Discrepancies in melting points (e.g., reported mp 139.5–140°C ) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) for resolution.

Basic: What strategies are used to design derivatives of this compound for biological activity studies?

Answer:

Derivatization focuses on modifying the carboxylic acid and methyl groups to enhance bioactivity:

- Esterification : Converting the -COOH to -COOR (e.g., ethyl esters) improves membrane permeability .

- Amide formation : Reacting with amines creates probes for enzyme inhibition assays (e.g., targeting kinases) .

- Halogenation : Introducing fluorine at the benzothiazole ring increases metabolic stability .

Biological screening typically involves in vitro assays (e.g., enzyme kinetics, cell viability) to prioritize lead compounds .

Advanced: How can researchers address contradictions in reported physicochemical data (e.g., solubility, melting points)?

Answer:

Contradictions often stem from:

- Purity variations : Commercial samples may contain impurities; recrystallization or HPLC purification is advised .

- Experimental protocols : Solubility in DMSO (dimethyl sulfoxide) varies with drying methods (e.g., lyophilization vs. vacuum drying). Standardize protocols using USP guidelines .

- Polymorphism : Use X-ray crystallography to identify crystalline forms affecting melting points .

Cross-referencing data from peer-reviewed studies (avoiding vendor catalogs ) and replicating conditions minimizes misinterpretation.

Advanced: What are the challenges in functionalizing the thiazole ring without decarboxylation?

Answer:

The carboxylic acid group is sensitive to heat and strong bases, leading to decarboxylation. Mitigation strategies include:

- Protecting groups : Use tert-butyl or benzyl esters during ring modifications, followed by deprotection .

- Mild reaction conditions : Employ palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at room temperature .

- Low-temperature lithiation : Direct functionalization via LDA (lithium diisopropylamide) at -78°C preserves the carboxylate .

Monitor reactions via TLC or in situ IR to detect early degradation.

Advanced: How can computational methods guide the optimization of this compound derivatives for target binding?

Answer:

- Docking studies : Use software like AutoDock Vina to predict interactions with targets (e.g., COX-2 or EGFR kinases) .

- QSAR models : Correlate substituent electronegativity or steric bulk with activity (e.g., IC50 values) .

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at the 5-position) .

Validate predictions with SPR (surface plasmon resonance) binding assays or crystallographic data .

Advanced: What are the critical considerations for scaling up the synthesis of this compound?

Answer:

Scale-up challenges include:

- Exotherm management : Use jacketed reactors with precise temperature control during bromine addition .

- Solvent recovery : Optimize distillation for ethanol/water mixtures to reduce waste .

- Catalyst recycling : Immobilize catalysts (e.g., silica-supported H2SO4) for cost efficiency .

Pilot-scale batches (>100 g) require GMP-compliant analytical validation (e.g., USP <621> for chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.